4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide
Overview
Description
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the benzoxazole and piperidine intermediates. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives to form the benzoxazole ring . The thiazole ring is then introduced through a subsequent reaction with thiazole derivatives under controlled conditions . The final step involves the coupling of the benzoxazole-piperidine intermediate with the thiazole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce reaction times. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Paliperidone: A compound with a similar benzoxazole-piperidine structure, used as an antipsychotic.
Risperidone: Another antipsychotic with a related structure, known for its serotonin and dopamine receptor antagonism.
Uniqueness
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects .
Properties
IUPAC Name |
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c20-13-1-2-15-14(11-13)18(23-27-15)12-5-8-24(9-6-12)17(26)4-3-16(25)22-19-21-7-10-28-19/h1-2,7,10-12H,3-6,8-9H2,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWZNNZDECEPFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CCC(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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